molecular formula C10H14N2 B069875 N-[(Pyridin-3-yl)methyl]cyclobutanamine CAS No. 185509-76-6

N-[(Pyridin-3-yl)methyl]cyclobutanamine

Cat. No.: B069875
CAS No.: 185509-76-6
M. Wt: 162.23 g/mol
InChI Key: UFFMGQWREGJEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Pyridin-3-yl)methyl]cyclobutanamine is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound consists of a cyclobutanamine moiety attached to a pyridine ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Pyridin-3-yl)methyl]cyclobutanamine typically involves the reaction of cyclobutanamine with a pyridine derivative. One common method is the nucleophilic substitution reaction where the amine group of cyclobutanamine reacts with a halogenated pyridine compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(Pyridin-3-yl)methyl]cyclobutanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-[(Pyridin-3-yl)methyl]cyclobutanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(Pyridin-3-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclobutanamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Pyridin-2-yl)methyl]cyclobutanamine
  • N-[(Pyridin-4-yl)methyl]cyclobutanamine
  • N-[(Pyridin-3-yl)methyl]cyclopentanamine

Uniqueness

N-[(Pyridin-3-yl)methyl]cyclobutanamine is unique due to the specific positioning of the pyridine ring and the cyclobutanamine moiety. This unique structure allows for distinct interactions with molecular targets, which can result in different biological activities compared to its analogs.

Biological Activity

N-[(Pyridin-3-yl)methyl]cyclobutanamine, a compound characterized by its unique cyclobutane structure and pyridine moiety, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a pyridine group. Its molecular formula is C11_{11}H14_{14}N2_2, and it possesses distinct chemical properties that influence its biological activity. The nitrogen atom in the pyridine ring contributes to the compound's ability to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, preliminary studies suggest that it could act as an inhibitor of phosphoinositide 3-kinases (PI3K), which are crucial for cell growth and survival .
  • Antimicrobial Activity : The presence of the pyridine ring enhances the compound's interaction with microbial targets, potentially leading to antimicrobial effects. Studies have shown that derivatives of similar compounds exhibit significant activity against various pathogens.
  • Anticancer Properties : this compound has been explored for its anticancer potential. It is hypothesized that the compound may interfere with cancer cell proliferation through modulation of signaling pathways associated with tumor growth.

Biological Activity Overview

Activity Type Description References
Enzyme InhibitionPotential inhibition of PI3K pathways, affecting cell survival and proliferation
AntimicrobialExhibits activity against various microbial strains, suggesting potential for antibiotic development
AnticancerMay inhibit cancer cell growth through interference with cellular signaling pathways

Case Studies

Several case studies have investigated the biological activity of this compound and related compounds:

  • Antimicrobial Efficacy Study : A study conducted on a series of pyridine derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness of these compounds against microbial growth.
  • Cancer Cell Line Testing : In vitro experiments were performed using various cancer cell lines to assess the cytotoxic effects of this compound. Results indicated a dose-dependent inhibition of cell viability, particularly in breast and colon cancer cells, suggesting its potential as a lead compound in anticancer drug development.
  • Mechanistic Studies : Further investigations into the mechanism revealed that this compound could induce apoptosis in cancer cells through activation of caspase pathways, highlighting its role in promoting programmed cell death.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-4-10(5-1)12-8-9-3-2-6-11-7-9/h2-3,6-7,10,12H,1,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFMGQWREGJEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590097
Record name N-[(Pyridin-3-yl)methyl]cyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185509-76-6
Record name N-[(Pyridin-3-yl)methyl]cyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.